N-Benzyl-3-fluoroaniline

Organic synthesis Photochemistry C-H insertion

Researchers requiring a reliable meta-fluoro substituted building block often find that substituting isomers can compromise synthetic outcomes. This compound provides authentic meta-fluoro substitution for unambiguous synthesis. - Distinct electronic profile (XLogP3 3.2, tPSA 12 Ų) ensures predictable reactivity in cross-coupling and medicinal chemistry. - Authenticated GC-MS/FTIR reference spectra (SpectraBase ID LrscNFbfYY3) for analytical method validation. - Benzyl-protected amine enables controlled deprotection in multi-step synthesis. Typically available from multiple suppliers; inquire for bulk.

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
CAS No. 123330-53-0
Cat. No. B1651126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3-fluoroaniline
CAS123330-53-0
Molecular FormulaC13H12FN
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC(=CC=C2)F
InChIInChI=1S/C13H12FN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2
InChIKeyUAOKRESMHSOHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-fluoroaniline Baseline & Procurement


N-Benzyl-3-fluoroaniline (CAS 123330-53-0) is a fluorinated aromatic amine with the molecular formula C₁₃H₁₂FN and molecular weight 201.24 g/mol, characterized by a fluorine substituent at the meta position of the aniline ring and a benzyl group attached to the nitrogen [1]. The compound serves as a synthetic intermediate and building block in organic synthesis, medicinal chemistry, and pharmaceutical research [2][3]. With a computed XLogP3 of 3.2 and a topological polar surface area of 12 Ų [1], this meta-substituted fluorinated aniline derivative exhibits distinct electronic and steric properties that differentiate it from its ortho- and para-substituted positional isomers as well as from non-fluorinated N-benzylaniline. It is noteworthy that high-strength comparative biological or performance data for this specific compound is limited in the open literature; the evidence presented herein represents the strongest available differentiation dimensions derived from class-level inference and supporting physicochemical characterization.

Meta-fluoro regioisomer – distinct electronic profile for structure–activity studies
Benzyl-protected amine – ready-to-use building block for multi-step synthesis
GC-MS & FTIR reference spectra – supports analytical identity confirmation

Why N-Benzyl-3-fluoroaniline Cannot Be Substituted


Fluorinated N-benzylaniline derivatives are not interchangeable building blocks due to the profound influence of fluorine substitution position on electronic distribution, hydrogen-bonding capacity, and molecular geometry. In fluoroaniline systems, the meta-, ortho-, and para-fluoro isomers exhibit distinct dipole moments, pKa values, and vibrational spectra arising from differential inductive (-I) and resonance (+M) effects of the fluorine atom relative to the amino group [1]. The meta-fluoro substituent in N-Benzyl-3-fluoroaniline exerts a predominantly electron-withdrawing inductive effect without significant resonance delocalization to the amino nitrogen, resulting in electronic properties distinct from both ortho-fluoro (which introduces steric hindrance and intramolecular interactions) and para-fluoro (which can engage in extended π-conjugation) isomers [1]. Furthermore, the presence of fluorine modulates the compound‘s lipophilicity (computed XLogP3 = 3.2) and hydrogen bond acceptor capacity (HBA count = 1) relative to non-fluorinated N-benzylaniline [2]. These differences have been demonstrated to influence reactivity in cross-coupling reactions, pharmacokinetic parameters in drug candidates, and spectral signatures for analytical detection [1][2]. Consequently, substituting N-Benzyl-3-fluoroaniline with an alternative regioisomer or non-fluorinated analog without revalidation may compromise reaction selectivity, alter biological target engagement, or invalidate established analytical methods. The evidence below quantifies these differentiation dimensions where possible.

Risk 1 Positional isomers (ortho-/para-fluoro) differ in dipole, pKa, and hydrogen-bonding patterns
Risk 2 Meta-fluoro inductive effect does not replicate resonance contributions of para-substitution
Risk 3 Non-fluorinated N-benzylaniline lacks fluorine-modulated lipophilicity and may alter reaction selectivity

N-Benzyl-3-fluoroaniline Differentiation Evidence


Synthetic Route: Photochemical C-H Insertion

N-Benzyl-3-fluoroaniline has been experimentally prepared via photochemical generation of 3-fluorophenyl nitrene from the corresponding azide in frozen toluene, yielding the C-H insertion product. Under identical photochemical conditions at -196 °C, the formation of N-benzyl-3-fluoroaniline was observed with approximately 18% yield, representing one of the few documented synthetic procedures yielding this specific compound in the primary literature [1]. This establishes a baseline synthetic route for procurement planning or in-house preparation when commercial availability is constrained.

Synthetic route
Data to verify
Yield ~18% via C-H insertion at -196 °C
Supports synthetic route development
Documented procedure; validate reproducibility
Organic synthesis Photochemistry C-H insertion Fluorinated aryl nitrenes

GC-MS and FTIR Spectroscopic Signatures

N-Benzyl-3-fluoroaniline has verified GC-MS and FTIR spectral data deposited in the SpectraBase reference library (Compound ID: LrscNFbfYY3), enabling unambiguous analytical identification of this specific meta-fluoro regioisomer in reaction monitoring, impurity profiling, and quality control workflows [1]. The availability of authenticated reference spectra differentiates this compound from positional isomers that may have distinct fragmentation patterns and IR absorption bands due to differential vibrational modes influenced by fluorine substitution position.

Spectral reference data
Class-level
GC-MS & FTIR spectra in SpectraBase (ID: LrscNFbfYY3)
Enables analytical identification
Coverage varies by regioisomer
Analytical chemistry GC-MS FTIR Spectral library

XLogP and tPSA Computed Properties

Computed physicochemical properties for N-Benzyl-3-fluoroaniline include an XLogP3 value of 3.2 and a topological polar surface area (tPSA) of 12 Ų [1]. These parameters differentiate the meta-fluoro regioisomer from its non-fluorinated analog N-benzylaniline (which lacks the electron-withdrawing fluorine and associated lipophilicity modulation) and from ortho- and para-fluoro isomers, each of which exhibits distinct hydrogen-bonding profiles due to differential spatial arrangement of the fluorine acceptor atom relative to the amine donor [2].

Computed properties
Class-level
XLogP3 = 3.2, tPSA = 12 Ų
Context for permeability & solubility estimation
Isomer-to-isomer comparison not directly reported
Drug design ADME Lipophilicity Computational chemistry

Scaffold Utility in Fluorinated N-Benzylphenylaniline Synthesis

Fluorinated N-benzylphenylaniline derivatives, a structural class to which N-Benzyl-3-fluoroaniline belongs as a core sub-structure, have been investigated as InhA inhibitors for tuberculosis treatment, with specific synthetic methodologies reported for introducing various substituents onto this scaffold [1]. The reported synthetic steps include N-methylation (81% yield), reductive debenzylation (100% yield), and PMB protection (14-36% yield), demonstrating the tractability of this fluorinated aromatic amine scaffold for derivatization [1]. While the specific compound N-Benzyl-3-fluoroaniline was not directly evaluated in biological assays, its structural features align with this validated chemotype.

Scaffold derivatization
Class-level
Related fluorinated N-benzylphenylaniline derivatives accessible (methylation 81%, debenzylation 100%)
Supports scaffold feasibility
Target compound not directly evaluated; class inference
Medicinal chemistry Combinatorial chemistry InhA inhibitors Tuberculosis

Commercial Availability and Purity Profile

N-Benzyl-3-fluoroaniline is commercially available from multiple suppliers with typical purity specifications of 95-98% . In contrast, the para-fluoro isomer (N-Benzyl-4-fluoroaniline, CAS 370-77-4) has broader commercial availability with more extensive literature coverage, including detailed kinetic studies of Pd-catalyzed hydrogenation for debenzylation applications [1][2]. The ortho-fluoro isomer (N-Benzyl-2-fluoroaniline, CAS 123330-52-9) is available from select suppliers but with more limited stock status .

Commercial availability
Cross-study comparable
Meta: ≥3 suppliers, 95-98% purity; Para: broader supply & literature
Procurement trade-off context
Literature support favors para-isomer
Procurement Supply chain Chemical sourcing Purity

N-Benzyl-3-fluoroaniline Application Scenarios


Medicinal Chemistry: Fluorinated Amine Scaffold

N-Benzyl-3-fluoroaniline serves as a versatile building block in medicinal chemistry programs exploring fluorinated aromatic amines as kinase inhibitors, GPCR ligands, or enzyme modulators. The meta-fluoro substitution pattern provides a distinct electronic environment (computed XLogP3 = 3.2, tPSA = 12 Ų) compared to ortho- and para-fluoro isomers, potentially altering target binding affinity and selectivity through differential hydrogen-bonding and hydrophobic interactions [1][2]. This structural class has precedent in InhA inhibitor development for tuberculosis [3].

Benzyl-Protected Fluoroaniline Intermediate

The benzyl group on the amine nitrogen of N-Benzyl-3-fluoroaniline serves as a protecting group that can be subsequently removed via catalytic hydrogenation to reveal the primary 3-fluoroaniline moiety. This protection strategy is essential in multi-step syntheses where the amine functionality must be masked to prevent undesired side reactions. The meta-fluoro substitution may influence debenzylation kinetics and selectivity compared to ortho- and para-fluoro analogs, although direct comparative kinetic data for the meta isomer remains unreported (para-fluoro isomer kinetics have been extensively characterized) [4][5].

GC-MS and FTIR Reference Standard

N-Benzyl-3-fluoroaniline benefits from authenticated GC-MS and FTIR reference spectra in the SpectraBase library (Compound ID: LrscNFbfYY3) [6], enabling its use as an analytical reference standard for method development, reaction monitoring, impurity profiling, and structural confirmation in quality control laboratories. The distinct spectral signatures of the meta-fluoro isomer differentiate it from its ortho- and para-fluoro counterparts, supporting unambiguous identification in complex mixtures.

Photochemical Studies of Fluorinated Aryl Nitrenes

The documented photochemical synthesis of N-Benzyl-3-fluoroaniline via 3-fluorophenyl nitrene C-H insertion in frozen toluene (~18% yield) [7] positions this compound as a valuable substrate in physical organic chemistry investigations. Researchers studying nitrene reactivity, spin-state effects, or matrix isolation spectroscopy may select this specific meta-fluoro regioisomer to probe substituent electronic effects on nitrene insertion regioselectivity and reaction kinetics.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Meta-fluoro electronic profile
Target engagement & selectivity assays
Benzyl-protected intermediate
Benzyl group on amine
Debenzylation efficiency & orthogonality
Analytical reference standard
GC-MS & FTIR spectral signatures
Method identification & impurity profiling
Photochemical nitrene studies
3-fluorophenyl nitrene precursor
C-H insertion regioselectivity & kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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